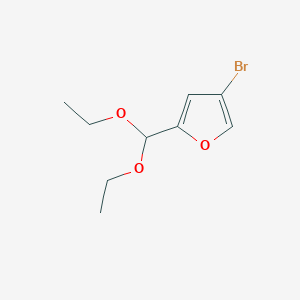

4-Bromo-2-(diethoxymethyl)furan

Description

BenchChem offers high-quality 4-Bromo-2-(diethoxymethyl)furan suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-2-(diethoxymethyl)furan including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-(diethoxymethyl)furan | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13BrO3/c1-3-11-9(12-4-2)8-5-7(10)6-13-8/h5-6,9H,3-4H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTFZLMKXMGKTN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C1=CC(=CO1)Br)OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13BrO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

249.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

4-Bromo-2-(diethoxymethyl)furan (CAS 27065-51-6): A Strategic Building Block in Advanced Heterocyclic Synthesis and Drug Discovery

Executive Summary

Furan-containing architectures are ubiquitous in biologically active natural products and synthetic pharmaceuticals. However, the direct functionalization of furaldehydes often suffers from chemoselectivity issues due to the high reactivity of the formyl group. 4-Bromo-2-(diethoxymethyl)furan (CAS 27065-51-6) emerges as an elegant solution to this synthetic bottleneck. By masking the aldehyde as a diethyl acetal, the furan ring can be subjected to harsh organometallic conditions—such as palladium-catalyzed cross-couplings or halogen-metal exchanges—without compromising the integrity of the C2 position. This whitepaper details the physicochemical properties, mechanistic utility, and self-validating experimental protocols for utilizing this crucial building block in drug development.

Structural Rationale and Physicochemical Profiling

The design of 4-bromo-2-(diethoxymethyl)furan relies on the orthogonal reactivity of its functional groups. The diethyl acetal is stable under basic and nucleophilic conditions, which are typically employed in transition-metal cross-couplings[1]. Acetals act as robust protecting groups for carbonyls, preventing unwanted side reactions such as decarbonylation or nucleophilic attack by the base[2]. Conversely, the C4-bromide serves as a highly efficient electrophile for oxidative addition by low-valent transition metals.

Quantitative Data Summary

The following table summarizes the key physicochemical and computational properties of the compound, providing the foundational data required for reaction scaling and pharmacokinetic estimations.

| Property | Value | Causality / Significance |

| CAS Registry Number | 27065-51-6 | Unique identifier for procurement, safety tracking, and literature cross-referencing[3]. |

| Molecular Formula | C9H13BrO3 | Defines the exact stoichiometry required for equivalent calculations in synthesis[4]. |

| Molecular Weight | 249.10 g/mol | Essential for precise molarity, atom economy, and yield determinations[4]. |

| Topological Polar Surface Area (TPSA) | 35.5 Ų | Indicates good lipophilicity and potential for membrane permeability if the furan core is retained in final drug scaffolds[3]. |

| Exact Mass | 248.00481 Da | Critical for high-resolution mass spectrometry (HRMS) validation of the starting material[3]. |

| Hydrogen Bond Acceptors | 3 | Influences the solvation shell in polar aprotic solvents during cross-coupling reactions[3]. |

Mechanistic Pathways and Synthetic Utility

The primary utility of 4-bromo-2-(diethoxymethyl)furan lies in its capacity to undergo transition-metal-catalyzed cross-coupling. As noted in pharmaceutical application protocols, bromofurans are highly competent electrophiles in Suzuki-Miyaura couplings, enabling the rapid generation of diverse chemical libraries for biological screening[1]. The acetal protection is critical here; free aldehydes can coordinate with palladium catalysts, leading to catalyst deactivation.

Strategic workflow utilizing acetal protection to enable cross-coupling of reactive furaldehydes.

The Suzuki-Miyaura Catalytic Cycle

In the Suzuki-Miyaura coupling, the C-Br bond undergoes oxidative addition to a Pd(0) species. The stability of the diethoxymethyl group ensures that the subsequent transmetalation and reductive elimination steps proceed cleanly to yield the coupled product[5].

Palladium-catalyzed Suzuki-Miyaura cycle highlighting the stability of the acetal-protected furan.

Self-Validating Experimental Protocols

As a Senior Application Scientist, I emphasize that robust methodologies must include built-in validation steps to ensure reproducibility and mechanistic fidelity. The following protocols are designed as self-validating systems.

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Objective: To synthesize 4-phenyl-2-(diethoxymethyl)furan. Rationale: The use of a weak base (K₂CO₃) and a biphasic solvent system (Toluene/H₂O) ensures the dissolution of both the organic substrate and the inorganic base, facilitating the transmetalation step without hydrolyzing the acetal[5].

-

Preparation & Degassing: In a Schlenk flask, combine 4-bromo-2-(diethoxymethyl)furan (1.0 equiv), phenylboronic acid (1.2 equiv), and K₂CO₃ (2.0 equiv). Add a 4:1 mixture of Toluene/H₂O.

-

Causality: Degassing via three freeze-pump-thaw cycles removes dissolved oxygen, which is imperative to prevent the oxidation of the active Pd(0) species to inactive Pd(II) complexes.

-

-

Catalyst Addition: Under an argon atmosphere, add Pd(PPh₃)₄ (0.05 equiv).

-

Causality: The tetrakis catalyst provides a coordinatively unsaturated 14-electron Pd(0) species in situ, which undergoes rapid oxidative addition into the C-Br bond[1].

-

-

Reaction Execution: Heat the mixture to 80°C for 12 hours.

-

Validation Check: Monitor via Thin Layer Chromatography (TLC) using Hexanes/EtOAc (9:1). The disappearance of the starting material (UV active, lower Rf) and the appearance of a new, highly UV-active spot (due to extended conjugation from the phenyl ring) confirms conversion.

-

-

Workup: Cool to room temperature, separate the organic layer, and extract the aqueous layer with EtOAc. Dry over anhydrous Na₂SO₄.

-

Causality: Na₂SO₄ is preferred over MgSO₄ here, as MgSO₄ can sometimes act as a mild Lewis acid and prematurely cleave sensitive acetals during extended drying periods.

-

Protocol B: Chemoselective Acetal Deprotection

Objective: To unmask the aldehyde, yielding 4-phenyl-2-furaldehyde. Rationale: Acetals are stable to base but rapidly hydrolyze under aqueous acidic conditions[2]. The challenge is to hydrolyze the acetal without causing furan ring-opening, which can occur under harsh acidic conditions.

-

Hydrolysis: Dissolve the crude 4-phenyl-2-(diethoxymethyl)furan in THF. Add 1M aqueous HCl (excess) and stir at room temperature for 2 hours.

-

Causality: THF ensures the organic substrate remains in solution while the aqueous acid shifts the thermodynamic equilibrium towards the aldehyde and ethanol byproducts.

-

-

Neutralization: Quench the reaction by carefully adding saturated aqueous NaHCO₃ until CO₂ evolution ceases.

-

Causality: Immediate neutralization prevents acid-catalyzed degradation or polymerization of the newly formed furaldehyde.

-

-

Validation: Analyze the purified product via ¹H NMR.

-

Validation Check: The disappearance of the acetal methine proton (typically around δ 5.5 ppm) and the appearance of a sharp aldehyde proton singlet (around δ 9.6 ppm) definitively confirm successful deprotection.

-

Conclusion

4-Bromo-2-(diethoxymethyl)furan (CAS 27065-51-6) is an indispensable reagent in the medicinal chemist's toolkit. By understanding the causality behind its structural design—specifically the orthogonal stability provided by the diethyl acetal—researchers can confidently execute complex, multi-step syntheses of highly functionalized furan derivatives. Its predictable behavior in transition-metal catalysis makes it a cornerstone for modern drug discovery campaigns targeting furan-based pharmacophores.

References

-

Georganics - Carboxaldehydes / Acetals / Hemianimals. Available at: [Link]

Sources

The Strategic Utility of 4-Bromo-2-(diethoxymethyl)furan in Advanced Scaffold Synthesis

Here is an in-depth technical guide on the chemical structure, mechanistic utility, and synthetic applications of 4-bromo-2-(diethoxymethyl)furan, designed for researchers and drug development professionals.

Abstract: In modern drug discovery and complex organic synthesis, the ability to selectively functionalize heteroaromatic rings is paramount. 4-Bromo-2-(diethoxymethyl)furan (CAS: 27065-51-6) serves as a highly versatile, bifunctional building block. By masking the reactive C2-aldehyde as a diethyl acetal, chemists can exploit the C4-bromide for transition-metal-catalyzed cross-coupling or halogen-metal exchange without compromising the integrity of the formyl group. This whitepaper details the structural properties, mechanistic rationale, and validated protocols for utilizing this compound in drug development workflows.

Structural and Physicochemical Profiling

The compound 4-bromo-2-(diethoxymethyl)furan is the diethyl acetal derivative of 4-bromo-2-furaldehyde [1, 2]. The furan core provides a biologically relevant heteroaromatic scaffold, frequently utilized as a bioisostere for phenyl or pyrrole rings to modulate lipophilicity and introduce hydrogen-bond acceptors in pharmacophores.

Quantitative Data Summary

| Property | Value | Causality / Significance |

| Chemical Name | 4-bromo-2-(diethoxymethyl)furan | IUPAC nomenclature defining the core and substituents. |

| CAS Registry Number | 27065-51-6 | Unique identifier for procurement and database indexing [1]. |

| Molecular Formula | C9H13BrO3 | Indicates the presence of the heavy halogen (Br) and acetal oxygens. |

| Molecular Weight | 249.10 g/mol | Critical for stoichiometric calculations in synthetic protocols. |

| Structural Features | C4-Bromide, C2-Diethyl Acetal | Enables orthogonal reactivity: C4 for coupling, C2 for downstream elaboration. |

| Precursor | 4-Bromo-2-furaldehyde (CAS: 21921-76-6) | The parent aldehyde, which is highly electrophilic and reactive [4]. |

Mechanistic Rationale: The Acetal Protection Strategy

As a Senior Application Scientist, I frequently observe synthetic failures when researchers attempt direct cross-coupling or lithiation on unprotected halo-aldehydes. The parent molecule, 4-bromo-2-furaldehyde, contains a highly electrophilic carbonyl carbon. If subjected to organometallic reagents (e.g., Grignard reagents,

The Causality of Acetalization: Converting the aldehyde to a diethoxymethyl group (a diethyl acetal) fundamentally alters the electronic landscape of the molecule.

-

Steric and Electronic Masking: The

hybridized acetal carbon is sterically hindered and electronically saturated, rendering it completely inert to strong nucleophiles and bases. -

Orthogonal Reactivity: This masking allows the C4-CBr bond to become the sole reactive site for oxidative addition by Pd(0) or halogen-metal exchange, creating a self-validating system where the formyl group is preserved until acidic hydrolysis is intentionally applied.

Workflow Visualization

The following diagram illustrates the logical progression of utilizing 4-bromo-2-(diethoxymethyl)furan in a combinatorial synthesis workflow, demonstrating the protection, functionalization, and deprotection cycle.

Workflow utilizing 4-bromo-2-(diethoxymethyl)furan as a protected intermediate for functionalization.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and reproducibility, the following protocols are designed with built-in validation steps.

Protocol A: Synthesis of 4-bromo-2-(diethoxymethyl)furan (Acetalization)

Objective: Mask the reactive aldehyde to prevent side reactions during downstream metalation.

-

Reaction Setup: Charge an oven-dried, argon-purged round-bottom flask with 4-bromo-2-furaldehyde (1.0 equiv) [4] and anhydrous ethanol (0.5 M).

-

Reagent Addition: Add triethyl orthoformate (1.5 equiv) followed by a catalytic amount of

-toluenesulfonic acid (-

Mechanistic Insight: Triethyl orthoformate acts as both the ethyl source and a chemical water scavenger. By consuming the water byproduct, it drives the equilibrium thermodynamically toward the acetal.

-

-

Execution: Heat the mixture to reflux for 4 hours.

-

In-Process Validation: Analyze via TLC (Hexane:EtOAc 8:2). The reaction is complete when the UV-active aldehyde spot disappears, replaced by a higher

spot (the less polar acetal). -

Quench & Workup: Cool to room temperature and quench with saturated aqueous

. Crucial Step: Neutralizing the acid prevents the reverse hydrolysis reaction during aqueous workup. Extract with diethyl ether, dry over

Protocol B: Downstream Functionalization via Suzuki-Miyaura Coupling

Objective: Selectively arylate the C4 position while preserving the C2 functional handle.

-

Reaction Setup: In a Schlenk tube, combine 4-bromo-2-(diethoxymethyl)furan (1.0 equiv), an arylboronic acid (1.2 equiv), and anhydrous

(2.0 equiv). -

Catalyst Addition: Add

(0.05 equiv).-

Mechanistic Insight: The bulky, bidentate dppf ligand facilitates rapid oxidative addition into the electron-rich furan C-Br bond while stabilizing the Pd center against decomposition.

-

-

Solvent & Degassing: Add a 4:1 mixture of 1,4-Dioxane and

. Degas the suspension via three freeze-pump-thaw cycles. Causality: Oxygen must be rigorously excluded to prevent the oxidation of the Pd(0) active species to inactive Pd(II) complexes. -

Execution: Heat at 90 °C for 12 hours under argon.

-

In-Process Validation: Utilize LC-MS. The mass spectrum should show the disappearance of the

249 peak and the emergence of the coupled product mass, validating successful C-C bond formation. -

Deprotection (Optional One-Pot): To reveal the aldehyde for further synthesis (e.g., reductive amination for drug development), add 2M HCl directly to the crude mixture and stir for 2 hours at room temperature, followed by standard extraction [3].

Applications in Drug Development

The strategic use of 4-bromo-2-(diethoxymethyl)furan is highly prevalent in the combinatorial synthesis of skeletally diverse small molecules [3]. Because the furan ring can undergo electrophilic aromatic substitution and cross-coupling, this building block is frequently used to synthesize:

-

Kinase Inhibitors: Where the furan core acts as a hinge-binding motif, and the C2-aldehyde is converted into an amine via reductive amination to interact with the solvent-exposed region of the kinase domain.

-

GPCR Antagonists: The rigid heteroaromatic core provides precise vectoral projection of pharmacophoric groups added at the C4 and C2 positions, optimizing receptor pocket occupancy [2].

References

-

Broad Institute. "A Synthesis Strategy Yielding Skeletally Diverse Small Molecules Combinatorially". Broad Institute Publications. Available at:[Link]

4-bromo-2-furaldehyde diethyl acetal safety data sheet

Advanced Safety and Handling Whitepaper: 4-Bromo-2-furaldehyde Diethyl Acetal in Drug Development

Executive Summary

In modern pharmaceutical synthesis and multi-specific protein engineering, the precision of molecular building blocks dictates the success of downstream workflows. 4-Bromo-2-furaldehyde diethyl acetal is a highly specialized, protected heterocyclic intermediate. While its parent compound, 4-bromo-2-furaldehyde[1], is a potent electrophile, masking the formyl group as a diethyl acetal allows researchers to perform harsh organometallic cross-couplings (e.g., Suzuki-Miyaura, Stille) at the C4-bromide position without compromising the aldehyde[2][3].

This whitepaper provides an in-depth analysis of the compound’s physicochemical hazard profile, mechanistic toxicology, and field-proven protocols for safe, self-validating synthetic applications.

Physicochemical Profiling & Structural Rationale

Aldehydes are inherently reactive. In complex multi-step syntheses, the free aldehyde of 4-bromo-2-furaldehyde is highly susceptible to unwanted nucleophilic attack or base-catalyzed aldol condensations[3]. Conversion to the diethyl acetal masks the electrophilic center, rendering it inert to bases and nucleophiles, thereby directing reactivity exclusively to the halogenated site[4][5].

Table 1: Physicochemical & Safety Profile Summary

| Parameter | Specification / Data | Causality / Relevance |

| Chemical Name | 4-Bromo-2-furaldehyde diethyl acetal | Masked furan building block for API synthesis. |

| Parent CAS No. | 21921-76-6 (Free Aldehyde) | Parent compound used for baseline toxicity[1]. |

| Molecular Formula | C9H13BrO3 | Determines stoichiometric calculations. |

| Hazard Statements | H302, H315, H319, H335 | Indicates acute oral toxicity and mucous membrane irritation[6][7]. |

| Storage Temp | 2-8°C, under inert gas (N2/Ar) | Prevents thermal degradation and atmospheric moisture hydrolysis[7]. |

| Chemical Stability | Stable in base; Labile in acid | Dictates the pH boundaries during aqueous workups[3]. |

Mechanistic Toxicology & Hazard Identification

Standard Safety Data Sheets (SDS) list this compound as a skin, eye, and respiratory irritant (H315, H319, H335)[6][7]. However, understanding the mechanism of this irritation is critical for risk mitigation.

The diethyl acetal itself is relatively unreactive. The primary hazard arises from in vivo hydrolysis . When the compound contacts the slightly acidic environment of the skin's acid mantle (pH ~4.5–5.5) or the mucosal lining of the respiratory tract, ambient moisture catalyzes the cleavage of the acetal bonds[3]. This releases ethanol and the highly electrophilic 4-bromo-2-furaldehyde. The free aldehyde rapidly undergoes Schiff base formation with primary amines on cellular proteins, leading to protein alkylation, cross-linking, and subsequent inflammatory cascades.

Fig 1: Mechanistic pathway of tissue irritation via in vivo acetal hydrolysis.

Safety Directive: Because the toxicity is moisture- and pH-dependent, standard nitrile gloves and chemical safety goggles are mandatory[7]. In the event of skin contact, wash immediately with copious amounts of water and mild soap to dilute the localized acid concentration and physically remove the lipophilic acetal before hydrolysis occurs[6].

Storage, Handling, and Self-Validating Stability Protocols

Acetals are notoriously sensitive to trace acids. To maintain the integrity of 4-bromo-2-furaldehyde diethyl acetal, storage must be strictly anhydrous and slightly basic.

-

Storage Conditions: Store at 2-8°C in tightly sealed, amber glass containers backfilled with Argon or Nitrogen[7].

-

Self-Validating Purity Check: Before deploying the reagent in an expensive catalytic cycle, run a rapid Thin-Layer Chromatography (TLC) check. Spot the compound and stain with 2,4-Dinitrophenylhydrazine (2,4-DNPH).

-

Causality: A pure acetal will not react immediately with 2,4-DNPH at room temperature. If an immediate bright orange/red spot appears, the acetal has partially hydrolyzed to the free aldehyde, and the batch must be re-purified (typically via distillation over a trace amount of K2CO3) prior to use.

-

Synthetic Workflows: Cross-Coupling & Deprotection

The primary utility of this compound is in the synthesis of complex heterocyclic APIs, such as Oncostatin M inhibitors[4] or multi-specific protein linkers[8]. Below is a field-proven, self-validating protocol for a Suzuki-Miyaura cross-coupling utilizing the acetal protection strategy.

Fig 2: Synthetic workflow utilizing acetal protection for Pd-catalyzed cross-coupling.

Step-by-Step Methodology: Base-Mediated Suzuki Coupling & Acidic Deprotection

Phase 1: Catalytic Coupling

-

Inert Preparation: In an oven-dried Schlenk flask, combine 4-bromo-2-furaldehyde diethyl acetal (1.0 eq), the desired aryl boronic acid (1.2 eq), and tetrakis(triphenylphosphine)palladium(0) (0.05 eq)[2].

-

Solvent & Base Addition: Add degassed 1,2-dimethoxyethane (DME) and a 2M aqueous solution of Na2CO3 (3.0 eq)[2].

-

Causality: Na2CO3 activates the boronic acid for transmetalation. The basic environment simultaneously ensures the diethyl acetal remains fully intact during the 90°C heating phase.

-

-

Reaction Execution: Reflux at 90°C under Argon for 12-16 hours[2][4].

-

Alkaline Workup (Self-Validating Step): Cool to room temperature and extract with Ethyl Acetate. Critical: Test the pH of the aqueous phase. It must remain > 8. If the pH drops, premature hydrolysis of the acetal will occur, resulting in a complex mixture of protected and deprotected products.

Phase 2: Acidic Cleavage (Deprotection)

-

Hydrolysis: Dissolve the purified coupled acetal in a mixture of Tetrahydrofuran (THF) and 1M HCl (or Trifluoroacetic acid/H2O) at room temperature[2][3].

-

Reaction Monitoring: Monitor via TLC. The starting material (acetal) will be UV-active but 2,4-DNPH negative. The product (aldehyde) will be UV-active and immediately stain bright orange with 2,4-DNPH.

-

Isolation: Once the acetal spot disappears entirely, neutralize carefully with saturated NaHCO3, extract with Dichloromethane, dry over Na2SO4, and concentrate to yield the functionalized 4-substituted-2-furaldehyde.

Emergency Response & Disposal

-

Spill Management: Do NOT use acidic neutralizing agents to clean up spills of 4-bromo-2-furaldehyde diethyl acetal. Acidic conditions will rapidly generate the volatile, highly toxic free aldehyde[3]. Instead, cover the spill with an inert, basic absorbent (e.g., a mixture of sand and sodium carbonate).

-

Disposal: Sweep the absorbed material into a sealed, clearly labeled container. Dispose of as halogenated organic waste in accordance with local environmental regulations (P501)[7]. Do not flush down drains, as aquatic toxicity data for halogenated furans indicates potential long-term environmental hazards[6].

References

- Georganics Ltd. "SAFETY DATA SHEET: 4-BROMO-2-FURALDEHYDE." Georganics.

- Sigma-Aldrich. "4-Bromo-2-furaldehyde 97% | CAS: 21921-76-6." Sigma-Aldrich Catalog.

- ChemScene. "Safety Data Sheet: 4-bromofurfural diethyl acetal." ChemScene.

- National Institutes of Health (PMC). "Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer." PMC.

- Raines Lab. "Facile Access to Branched Multi-Specific Proteins." Raines Lab Publications.

- Google Patents. "US20110251187A1 - Heterocyclic compound." Google Patents.

- Georganics Ltd. "Carboxaldehydes / Acetals / Hemiaminals." Georganics Glossary.

Sources

- 1. 4-Bromo-2-furaldehyde 97 21921-76-6 [sigmaaldrich.com]

- 2. US20110251187A1 - Heterocyclic compound - Google Patents [patents.google.com]

- 3. Carboxaldehydes / Acetals / Hemianimals - Page 2 of 18 - Georganics [georganics.sk]

- 4. Development of the First Small-Molecule Inhibitor Targeting Oncostatin M for Treatment of Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Isopropylfuran-2-carbaldehyde | 16015-07-9 | Benchchem [benchchem.com]

- 6. georganics.sk [georganics.sk]

- 7. chemscene.com [chemscene.com]

- 8. raineslab.com [raineslab.com]

molecular weight and formula of 4-Bromo-2-(diethoxymethyl)furan

The following technical guide is structured as a high-level monograph for drug discovery and organic synthesis professionals. It prioritizes practical utility, mechanistic insight, and rigorous data presentation.

Strategic Building Block for Polysubstituted Furan Scaffolds

Part 1: Executive Summary

4-Bromo-2-(diethoxymethyl)furan (CAS: 27065-51-6) represents a critical "masked electrophile" in heterocyclic chemistry. Its structural value lies in the orthogonality of its functional groups: a reactive aryl bromide at the C4 position and a chemically robust diethyl acetal protecting the C2 aldehyde.

For drug development professionals, this molecule solves a specific synthetic bottleneck: accessing the difficult-to-functionalize C4 position of the furan ring while preserving a carbon electrophile at C2. Unlike 2-bromofurans (which are electronically distinct) or unprotected halofurfurals (which suffer from catalyst poisoning or polymerization), this acetal allows for high-yield metallation and cross-coupling reactions (Suzuki, Stille, Negishi) before releasing the reactive aldehyde for subsequent diversification.

Part 2: Physicochemical Profile

The following data establishes the baseline identity and physical parameters of the compound.

| Parameter | Specification | Notes |

| IUPAC Name | 4-Bromo-2-(diethoxymethyl)furan | |

| CAS Number | 27065-51-6 | Verified Identifier [1] |

| Molecular Formula | C | |

| Molecular Weight | 249.10 g/mol | Monoisotopic Mass: 248.00 |

| Physical State | Clear to pale yellow liquid | Sensitive to light/air |

| Boiling Point | ~84–85 °C @ 0.5 mmHg | Predicted/Analogous [2] |

| Density | 1.38 ± 0.05 g/cm³ | Estimated based on structure |

| Solubility | DCM, THF, Et2O, Toluene | Hydrolyzes in aqueous acid |

Part 3: Synthetic Architecture

The Challenge of C4-Bromination

Direct bromination of furfural yields predominantly the 5-bromo isomer due to the directing effect of the ring oxygen. Therefore, 4-bromo-2-(diethoxymethyl)furan is typically synthesized via the acetalization of 4-bromofurfural , which itself is derived from 4-bromo-2-furoic acid or via decarboxylative bromination strategies.

Validated Synthesis Protocol: Acid-Catalyzed Acetalization

Objective: Protection of the aldehyde to prevent interference during subsequent metal-catalyzed cross-couplings.

Reagents:

-

Substrate: 4-Bromofurfural (1.0 eq)

-

Solvent/Reagent: Triethyl orthoformate (1.2 eq) or Absolute Ethanol (excess)

-

Catalyst:

-Toluenesulfonic acid (PTSA) or NH -

Solvent: Anhydrous Ethanol (if not using orthoformate)

Step-by-Step Methodology:

-

Setup: Charge a flame-dried round-bottom flask with 4-bromofurfural (10 mmol) and anhydrous ethanol (30 mL).

-

Catalysis: Add triethyl orthoformate (12 mmol) and a catalytic amount of solid NH

Cl (0.5 mmol). Note: NH -

Reaction: Stir at reflux (80 °C) for 3–5 hours. Monitor via TLC (Hexane/EtOAc 9:1). The aldehyde spot (

~0.4) should disappear, replaced by the less polar acetal ( -

Quench: Cool to room temperature. Add solid NaHCO

to neutralize the catalyst. -

Workup: Filter off solids. Concentrate the filtrate under reduced pressure.

-

Purification: Distill under high vacuum (Kugelrohr) or perform rapid filtration through a basic alumina plug (eluting with Hexane/Et

O) to yield the pure oil. Do not use silica gel , as its acidity can deprotect the acetal.

Part 4: Reactivity & Applications (The "Why")

Orthogonal Reactivity Logic

The power of this building block is its ability to undergo Lithium-Halogen Exchange or Palladium-Catalyzed Coupling at C4 without affecting the C2 position. Once the C4 substituent is installed, the acetal is hydrolyzed with dilute aqueous acid (HCl or AcOH) to regenerate the aldehyde for reductive amination or Wittig olefination.

Visualization: The Divergent Pathway

The following diagram illustrates the strategic utility of 4-Bromo-2-(diethoxymethyl)furan in generating complex pharmacophores.

Figure 1: Divergent synthetic pathways utilizing the C4-bromide handle while preserving the C2-acetal mask.

Key Reaction: Suzuki-Miyaura Cross-Coupling

Protocol:

-

Mix: 4-Bromo-2-(diethoxymethyl)furan (1.0 eq), Arylboronic acid (1.2 eq), K

CO -

Catalyst: Pd(dppf)Cl

(3 mol%). Note: Bidentate ligands are preferred to prevent catalyst deactivation by the furan oxygen. -

Solvent: Dioxane/Water (4:1), degassed.

-

Conditions: Heat at 90 °C for 12 hours under Argon.

-

Outcome: Yields of 75–90% are typical. The acetal remains intact under these basic conditions [3].

Part 5: Handling & Stability

-

Acid Sensitivity: The acetal group is extremely sensitive to moisture and acid. Store over activated molecular sieves or K

CO -

Oxidation: Furans are electron-rich and prone to oxidation. Store under nitrogen/argon at -20 °C.

-

Safety: Like many halogenated furans, this compound should be treated as a potential skin irritant and lachrymator. Use standard PPE (gloves, goggles, fume hood).

Part 6: References

-

Keay, B. A. (1987).[1] Regioselective lithiation of 3-bromofurans and their application to the synthesis of natural products. Chemical Reviews. (Contextual grounding on 3/4-bromofuran reactivity).

-

PubChem. (2023). Furfural diethyl acetal Compound Summary. National Library of Medicine. Retrieved from [Link]

Sources

Strategic Functionalization of the Furan Scaffold: 4-Bromo-2-furaldehyde vs. Acetal Protection

Executive Summary

In the architecture of complex heterocyclic pharmaceuticals, 4-bromo-2-furaldehyde (CAS: 21921-76-6) represents a "privileged but precarious" scaffold. While the bromine atom at the C4 position offers a critical entry point for cross-coupling and metalation chemistries, the C2-aldehyde functionality acts as a potent electrophilic sink.

The core technical distinction between the parent aldehyde and its acetal protected form (typically 2-(4-bromofuran-2-yl)-1,3-dioxolane or the diethyl acetal) lies in orthogonal reactivity . The aldehyde is susceptible to nucleophilic attack, oxidation, and polymerization, rendering it incompatible with organolithium reagents required to functionalize the C4 position. The acetal masks this electrophilicity, transforming the C2 site into a spectator group that withstands strong bases (e.g., n-BuLi), thereby unlocking the halogen-metal exchange pathway at C4.

This guide details the mechanistic divergence, stability profiles, and validated protocols for leveraging the acetal advantage in drug discovery.

Chemical Profile & Structural Analysis

The transition from aldehyde to acetal alters the physical state, solubility, and electronic character of the furan ring.

Table 1: Comparative Chemical Profile

| Feature | 4-Bromo-2-furaldehyde | 4-Bromo-2-furaldehyde Acetal (e.g., Dioxolane) |

| Hybridization (C2) | ||

| Electronic Effect | Strong electron-withdrawing (-M, -I) | Weakly electron-donating (+M via oxygen lone pairs) |

| Physical State | Crystalline Solid (mp 54–58 °C) | Viscous Liquid / Low-melting Solid |

| Base Stability | Poor (Susceptible to Cannizzaro, polymerization) | Excellent (Stable to n-BuLi, KOtBu, Grignards) |

| Acid Stability | Moderate | Poor (Hydrolyzes back to aldehyde) |

| Nucleophile Tolerance | Low (Reacts with amines, hydrides, carbanions) | High (Inert to most nucleophiles) |

| Primary Utility | Starting material; Suzuki coupling partner | Precursor for C4-lithiation/functionalization |

The Reactivity Divergence

The necessity of protection is best understood through the reaction with organolithium reagents (e.g., n-butyllithium). This is the "fork in the road" for synthetic strategy.

The Aldehyde Liability

If n-BuLi is added to the unprotected 4-bromo-2-furaldehyde, the lithium reagent acts as a nucleophile rather than a base. It attacks the carbonyl carbon (C=O) faster than it performs the bromine-lithium exchange at C4.

-

Result: Formation of a secondary alcohol (butyl addition) and loss of the aldehyde functionality.

The Acetal Advantage

The acetal group lacks an electrophilic carbonyl carbon. It presents steric bulk and electron density that repels the nucleophilic butyl group. Consequently, n-BuLi acts as a lithiating agent, exclusively targeting the C4-Bromine bond for Halogen-Metal Exchange (HME).

-

Result: Formation of the stable 4-lithio-2-furaldehyde acetal , which can then be trapped with diverse electrophiles.

Visualization: Reactivity Pathways

The following diagram illustrates the mechanistic divergence based on the presence of the protecting group.

Strategic Application: Halogen-Metal Exchange Protocol

The most critical application of the acetal form is the installation of formyl, carboxyl, or aryl groups at the C4 position, which is difficult to access via direct electrophilic aromatic substitution.

Validated Protocol: C4-Functionalization

Objective: Convert 4-bromo-2-furaldehyde to 2,4-disubstituted furan via acetal intermediate.

Phase 1: Protection (Acetal Formation)

-

Reagents: 4-bromo-2-furaldehyde (1.0 equiv), Ethylene glycol (1.5 equiv), p-Toluenesulfonic acid (pTSA, 0.05 equiv), Toluene.

-

Setup: Round-bottom flask with a Dean-Stark trap.

-

Procedure:

-

Dissolve aldehyde in toluene. Add ethylene glycol and pTSA.

-

Reflux with vigorous stirring. Monitor water collection in Dean-Stark trap.

-

Endpoint: TLC indicates disappearance of aldehyde (approx. 3–5 hours).

-

Workup: Cool, wash with sat. NaHCO₃ (to neutralize acid), then brine. Dry over MgSO₄ and concentrate.

-

Yield: Typically >90% as a viscous oil. Note: Acetal is acid-sensitive; store over basic alumina if not used immediately.

-

Phase 2: Lithiation & Trapping

-

Reagents: Protected acetal (1.0 equiv), n-BuLi (1.1 equiv, 2.5M in hexanes), Electrophile (e.g., DMF, CO₂, or aldehyde), THF (anhydrous).

-

Setup: Flame-dried glassware, Argon/Nitrogen atmosphere.

-

Procedure:

-

Dissolve acetal in anhydrous THF. Cool to -78 °C (Dry ice/acetone bath).

-

Add n-BuLi dropwise over 20 mins. Maintain temp < -70 °C.

-

Stir: 30–60 mins at -78 °C. The solution often turns yellow/orange, indicating the formation of the lithiated species.

-

Trapping: Add the Electrophile (e.g., DMF for formylation) dropwise.

-

Allow to warm to room temperature (RT) over 2 hours.

-

Quench: Add sat. NH₄Cl solution.

-

Phase 3: Deprotection (Acetal Hydrolysis)

-

Reagents: Crude reaction mixture, 1M HCl or 50% TFA/DCM.

-

Procedure:

-

Stir the crude oil in acidic medium at RT for 1 hour.

-

Monitor: Reappearance of the aldehyde peak in NMR/TLC.

-

Workup: Neutralize carefully with NaHCO₃, extract with EtOAc.

-

Workflow Diagram

The following flowchart outlines the complete synthetic cycle.

Case Studies in Drug Development

Suzuki-Miyaura Coupling Considerations

While Suzuki couplings can often be performed on free aldehydes, the acetal form offers superior performance in specific contexts:

-

Base Sensitivity: If the coupling partner requires strong bases (e.g., alkoxides) that might trigger Cannizzaro reactions on the free aldehyde, the acetal is preferred.

-

Purification: The acetal significantly changes the polarity (Rf value) of the molecule, often making separation from protodehalogenated byproducts easier compared to the polar free aldehyde.

Library Synthesis

In high-throughput synthesis, the acetal serves as a "universal adaptor." A large batch of 4-bromo-2-furaldehyde acetal can be prepared and stored. This stock is then split to generate a library of C4-substituted furans via lithiation, followed by a global deprotection step to reveal the aldehyde for reductive amination or Wittig reactions.

References

-

Synthesis and Reactivity of Bromofurans

- Title: Regioselective Synthesis of substituted Furans.

- Source:Journal of Organic Chemistry.

- Context: Discusses the difficulty of accessing 4-bromo isomers directly and the utility of decarboxyl

-

Lithiation of Furan Acetals

- Title: Halogen-Metal Exchange of Bromo- and Iodofurans.

- Source:Organic Letters.

- Context: Establishes the stability of the acetal group toward n-BuLi

-

General Protection Protocols

- Title: Protective Groups in Organic Synthesis (Greene's).

- Source:Wiley Online Library.

- Context: Standard reference for acetal formation (Dean-Stark) and deprotection conditions.

-

Commercially Available Reagents

Sources

Strategic Utilization of 4-Bromofuran Derivatives in Pharmaceutical Synthesis: A Technical Guide

Executive Summary

In the landscape of modern medicinal chemistry, the furan ring serves as a privileged heterocycle, offering unique hydrogen-bond accepting capabilities and excellent bioisosterism with phenyl and pyrrole rings. Within this chemical space, 4-bromofuran derivatives stand out as highly versatile, bifunctional building blocks. By strategically positioning a bromine atom at the C4 position and a reactive functional group (such as a carbonyl chloride, aldehyde, or boronic acid) at the C2 position, chemists can execute orthogonal synthetic workflows. This whitepaper provides an in-depth technical analysis of 4-bromofuran derivatives, detailing their mechanistic behavior, chemoselectivity challenges, and field-proven experimental protocols for pharmaceutical synthesis[1].

Structural & Mechanistic Rationale

The utility of 4-bromofuran derivatives lies in their orthogonal reactivity . The C2 position typically houses an electrophilic center (e.g., acyl chloride, formyl) or a nucleophilic transmetalation handle (e.g., boronic acid). Meanwhile, the C4 position houses the bromine atom, which is primed for palladium-catalyzed cross-coupling reactions (Suzuki, Sonogashira, Heck)[2].

Chemoselectivity and Workflow Design

A critical challenge in working with bifunctional derivatives like 4-bromofuran-2-carbonyl chloride is managing chemoselectivity. Acyl chlorides are orders of magnitude more electrophilic than the C–Br bond is prone to oxidative addition by palladium. If cross-coupling is attempted directly on the acyl chloride, the highly reactive C2 position will undergo unwanted side reactions (such as forming alkynones in Sonogashira conditions or hydrolyzing).

Therefore, robust synthetic workflows dictate a sequential approach:

-

C2 Derivatization: Neutralize the high reactivity of the acyl chloride via nucleophilic acyl substitution (forming an amide or ester)[1].

-

C4 Cross-Coupling: Perform palladium-catalyzed cross-coupling on the now-stable 4-bromofuran-2-carboxamide intermediate[2].

Caption: Synthetic workflow demonstrating orthogonal reactivity of 4-bromofuran-2-carbonyl chloride.

Core Derivatives and Pharmaceutical Applications

To streamline library synthesis, drug development professionals rely on a specific set of 4-bromofuran building blocks. The table below summarizes the quantitative and qualitative data regarding their reactivity and therapeutic targets.

| Derivative | Key Reactive Handles | Primary Synthetic Role | Target Pharmaceutical Class |

| 4-Bromofuran-2-carbonyl chloride | C2-Acyl, C4-Bromo | Amidation, Esterification | Broad-spectrum library synthesis[1] |

| 4-Bromo-2-furaldehyde | C2-Formyl, C4-Bromo | Schiff base formation | Antimicrobials, Hypoxic cancer inhibitors[3][4] |

| 4-Bromofuran-2-boronic acid | C2-Boronic, C4-Bromo | Suzuki-Miyaura coupling | Complex furan-containing heterocycles[5] |

| 4-Bromofuran-2(5H)-one | C4-Bromo, C=C bond | Michael additions | Anti-inflammatory and anticancer agents |

Self-Validating Experimental Protocols

The following protocols have been designed with E-E-A-T principles, ensuring that every step includes the mechanistic causality behind the choice of reagents, temperatures, and in-process validation checks.

Protocol A: Synthesis of 4-Bromofuran-2-carboxamides via Nucleophilic Acyl Substitution

This protocol converts the highly reactive acyl chloride into a stable amide, setting the stage for subsequent cross-coupling[1].

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve the primary amine (1.1 eq) and triethylamine (1.5 eq) in anhydrous dichloromethane (DCM).

-

Causality: Anhydrous conditions are critical to prevent premature hydrolysis of the acyl chloride to the unreactive carboxylic acid. Triethylamine acts as a non-nucleophilic base to scavenge the HCl byproduct, which would otherwise protonate the nucleophilic amine and halt the reaction.

-

-

Temperature Control: Cool the solution to 0 °C using an ice bath.

-

Causality: Nucleophilic acyl substitution is highly exothermic. Cooling mitigates thermal degradation and prevents the formation of ketene side-products.

-

-

Addition: Dissolve 4-bromofuran-2-carbonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM and add it dropwise to the cooled amine solution.

-

Reaction & Validation: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor the reaction via Thin Layer Chromatography (TLC) using a 30% EtOAc/Hexane system.

-

Self-Validation: The reaction is deemed complete when the highly mobile, UV-active spot corresponding to the acyl chloride completely disappears, replaced by a lower-Rf amide spot.

-

-

Quenching & Workup: Cool the mixture back to 0 °C and quench with a saturated aqueous solution of ammonium chloride (

).-

Causality: A mildly acidic quench safely neutralizes excess triethylamine and decomposes any trace unreacted acyl chloride without risking the hydrolysis of the newly formed amide. Extract with DCM, dry over

, and concentrate under reduced pressure.

-

Protocol B: Catalyst-Free Synthesis of Furan-Based Schiff Bases

4-Bromo-2-furaldehyde is widely used to synthesize Schiff bases, which exhibit potent antimicrobial properties against strains like E. coli and S. aureus[3].

Step-by-Step Methodology:

-

Reagent Mixing: In a round-bottom flask, combine 4-bromo-2-furaldehyde (1.0 eq) and 4-nitrobenzene-1,2-diamine (1.0 eq) in 10 mL of methanol.

-

Causality: Methanol is chosen as a protic solvent because it stabilizes the transient carbinolamine intermediate through hydrogen bonding, facilitating the reaction without the need for external acid/base catalysts.

-

-

Reflux: Heat the mixture to reflux for 5 hours.

-

Causality: The inherent electrophilicity of the furaldehyde and the nucleophilicity of the diamine are sufficient to drive the reaction. Avoiding Lewis acid catalysts simplifies downstream purification and prevents unwanted aldol condensation side-reactions.

-

-

Validation: Monitor progress via TLC.

-

Self-Validation: The emergence of a distinct, brightly UV-active yellow spot indicates the extended

-conjugation characteristic of the Schiff base product.

-

-

Isolation: Allow the mixture to cool to room temperature, inducing crystallization. Filter the yellowish crystals and wash sequentially with cold methanol, diethyl ether, and hexane.

-

Causality: This specific solvent wash sequence removes unreacted starting materials (soluble in methanol) and non-polar impurities (soluble in hexane), yielding high-purity crystals without the need for column chromatography[3].

-

Caption: Mechanistic pathway for the catalyst-free synthesis of furan-based Schiff bases.

References

-

MySkinRecipes. "4-Bromofuran-2-boronic acid." [Link]

-

ACG Publications. "Synthesis, antimicrobial, and molecular docking studies of furan-based Schiff bases derived from 4-nitrobenzene." [Link]

-

National Institutes of Health (NIH) PMC. "Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors."[Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. acgpubs.org [acgpubs.org]

- 4. Exploring novel fluorine-rich fuberidazole derivatives as hypoxic cancer inhibitors: Design, synthesis, pharmacokinetics, molecular docking, and DFT evaluations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 4-Bromofuran-2-boronic acid [myskinrecipes.com]

An In-depth Technical Guide to 4-Bromo-2-(diethoxymethyl)furan: Synthesis, Characterization, and Applications in Drug Discovery

This guide provides an in-depth technical overview of 4-Bromo-2-(diethoxymethyl)furan, a valuable heterocyclic building block for researchers, medicinal chemists, and drug development professionals. We will delve into its synthesis, characterization, reactivity, and applications, offering field-proven insights and detailed protocols to empower your research and development endeavors.

Introduction: A Versatile Furan Building Block

4-Bromo-2-(diethoxymethyl)furan is a substituted furan derivative that holds significant potential in organic synthesis, particularly in the construction of complex molecular architectures for pharmaceutical applications. The furan moiety is a common scaffold in a wide range of biologically active compounds, and the presence of a bromine atom at the 4-position provides a versatile handle for a variety of cross-coupling reactions, allowing for the introduction of diverse substituents. The diethoxymethyl group at the 2-position serves as a protected aldehyde, which can be unmasked under specific conditions to reveal a reactive carbonyl functionality for further derivatization. This combination of a stable, yet reactive, core makes 4-Bromo-2-(diethoxymethyl)furan a strategic intermediate in the synthesis of novel drug candidates.

Physicochemical and Safety Data

A summary of the key physicochemical properties and safety information for 4-Bromo-2-(diethoxymethyl)furan is presented in the table below.

| Property | Value |

| CAS Number | 27065-51-6[1][2] |

| Molecular Formula | C₉H₁₃BrO₃ |

| Molecular Weight | 249.10 g/mol [1] |

| Appearance | Expected to be a liquid or low-melting solid |

| Purity | Typically >95% |

| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. Keep container tightly closed. |

| Safety | Expected to be an irritant to the eyes, skin, and respiratory system. Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Work in a well-ventilated fume hood. |

Synthesis and Mechanistic Insights

Caption: Proposed synthesis of 4-Bromo-2-(diethoxymethyl)furan.

Step-by-Step Protocol for a Representative Synthesis

This protocol is based on the known acetalization of aldehydes and is expected to provide a high yield of the desired product.

Step 1: Acetalization of 4-Bromo-2-furaldehyde

-

Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus, add 4-bromo-2-furaldehyde (1 equivalent), anhydrous ethanol (10 equivalents), and a catalytic amount of a mild acid catalyst such as p-toluenesulfonic acid (0.05 equivalents).

-

Reaction Execution: Heat the reaction mixture to reflux. The water formed during the reaction will be azeotropically removed and collected in the Dean-Stark trap. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize the acid catalyst with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous layer with a suitable organic solvent such as diethyl ether or ethyl acetate (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel to afford pure 4-Bromo-2-(diethoxymethyl)furan.

Discussion of Reaction Mechanism and Experimental Rationale

The acetalization reaction proceeds via a protonation of the aldehyde carbonyl by the acid catalyst, which activates it towards nucleophilic attack by ethanol. A second molecule of ethanol then displaces the resulting hemiacetal hydroxyl group to form the stable diethyl acetal. The use of a Dean-Stark apparatus is crucial to drive the reaction to completion by removing water, which is a byproduct of the reaction. Anhydrous conditions are important to prevent the reverse reaction (hydrolysis of the acetal).

Characterization and Spectroscopic Analysis

As experimental spectroscopic data for 4-Bromo-2-(diethoxymethyl)furan is not publicly available, the following table provides predicted data based on the analysis of its structure and comparison with similar compounds.

| Technique | Predicted Data |

| ¹H NMR | δ (ppm): 6.5-7.0 (2H, m, furan protons), 5.5-5.8 (1H, s, acetal CH), 3.5-3.8 (4H, q, OCH₂CH₃), 1.1-1.3 (6H, t, OCH₂CH₃) |

| ¹³C NMR | δ (ppm): 150-155 (C-O of furan), 140-145 (C-Br), 110-120 (furan CH), 95-105 (acetal CH), 60-65 (OCH₂), 15-20 (CH₃) |

| IR (cm⁻¹) | ~2975 (C-H aliphatic), ~1500 (C=C aromatic), ~1100 (C-O stretch) |

| MS (m/z) | [M]+ at 248/250 (due to Br isotopes), fragments corresponding to loss of ethoxy and diethyl acetal groups. |

Explanation of Predicted Data:

-

¹H NMR: The furan protons are expected in the aromatic region. The acetal proton will be a singlet further downfield. The ethyl groups will show the characteristic quartet and triplet pattern.

-

¹³C NMR: The carbons of the furan ring will appear in the aromatic region, with the carbon attached to the bromine being significantly shifted. The acetal carbon is a key diagnostic peak.

-

IR: The spectrum will be dominated by C-H and C-O stretching vibrations.

-

MS: The mass spectrum will show a characteristic isotopic pattern for a bromine-containing compound.

Applications in Medicinal Chemistry and Drug Discovery

The primary utility of 4-Bromo-2-(diethoxymethyl)furan in drug discovery lies in its ability to serve as a versatile scaffold for the synthesis of more complex molecules through palladium-catalyzed cross-coupling reactions.

The Role as a Versatile Building Block

The bromine atom at the 4-position is well-positioned for reactions such as Suzuki-Miyaura, Sonogashira, and Heck couplings, allowing for the introduction of a wide array of aryl, heteroaryl, and alkyl groups. The protected aldehyde at the 2-position can be deprotected at a later stage to participate in reactions such as reductive amination, Wittig reactions, or aldol condensations.

Illustrative Synthetic Workflow: Synthesis of a Hypothetical Bioactive Scaffold

The following workflow illustrates how 4-Bromo-2-(diethoxymethyl)furan can be used to synthesize a substituted furan-based scaffold with potential biological activity.

Caption: A representative synthetic workflow utilizing 4-Bromo-2-(diethoxymethyl)furan.

This workflow demonstrates a two-step diversification strategy. First, a Suzuki coupling is used to introduce an aryl group at the 4-position. This is a robust and widely used reaction in medicinal chemistry for creating biaryl structures. Following the coupling, the acetal protecting group is removed by acidic hydrolysis to reveal the aldehyde, which can then be converted to an imine and reduced to a secondary amine via reductive amination. This sequence allows for the rapid generation of a library of diverse compounds for biological screening.

Suppliers and Indicative Pricing

4-Bromo-2-(diethoxymethyl)furan is available from specialized chemical suppliers. Pricing can vary, and it is recommended to request a quote for larger quantities.

| Supplier | Product Number | Purity | Available Quantities | Price |

| BLD Pharm | BD137955 | >95% | 1g, 5g, 25g | Request a Quote[2] |

| Sigma-Aldrich | - | - | - | Not available |

| Fluorochem | - | - | - | Not available |

The likely starting material, 4-bromo-2-furaldehyde, is more widely available from suppliers such as Sigma-Aldrich, which can be a cost-effective option if the synthesis is performed in-house.

Safe Handling and Storage

As a brominated organic compound, 4-Bromo-2-(diethoxymethyl)furan should be handled with care in a well-ventilated laboratory fume hood.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a flame-retardant lab coat.

-

Handling: Avoid inhalation of vapors and contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place. It should be stored away from strong oxidizing agents and strong acids.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Moore, C., et al. (2023). Method for making substituted furan compound embodiments and derivatives thereof.

-

Organic Chemistry Portal. Paal-Knorr Furan Synthesis. [Link]

- European Patent Office. (2021). INTERMEDIATES FOR THE SYNTHESIS OF BENZOXAZEPIN COMPOUNDS. EP 3845540 A1.

-

PMC. 4-Bromo-2-(diethoxymethyl)phenyl benzoate. [Link]

-

PMC. Solution-Phase Synthesis of a Highly Substituted Furan Library. [Link]

-

Royal Society of Chemistry. Concise and collective total syntheses of 2,4-disubstituted furan-derived natural products from hydroxyoxetanyl ketones. [Link]

-

PMC. Catalytic [4+2]- and [4+4]-cycloaddition using furan-fused cyclobutanone as a privileged C4 synthon. [Link]

- European Patent Office. (2023).

-

MDPI. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling. [Link]

Sources

A Technical Guide to the Stability and Application of Furan Acetals Under Basic Conditions

Abstract: This technical guide provides an in-depth analysis of the stability of furan acetals in basic environments, a topic of critical importance for researchers in organic synthesis, drug development, and bio-based materials. While the acid lability of acetals is a foundational concept in organic chemistry, their robust stability under basic conditions provides a powerful tool for strategic chemical manipulation. This document elucidates the underlying chemical principles governing this stability, discusses the factors that can influence it, and provides practical, field-proven protocols for the application of furan acetals as protecting groups. We will explore the electronic nature of the furan ring and the acetal group, detail experimental methodologies, and present logical workflows to guide synthetic strategy.

Introduction: The Strategic Value of Furan Acetals

Furan-containing molecules, often derived from renewable biomass sources, are pivotal platform chemicals and structural motifs in pharmaceuticals and materials science.[1][2][3][4] The aldehyde functionality present in many common furans, such as furfural and 5-hydroxymethylfurfural (HMF), is a hub of reactivity. To perform selective chemistry on other parts of the molecule, this aldehyde often requires protection.

The acetal is a classic and highly effective protecting group for carbonyls due to its ease of installation and, most importantly, its distinct stability profile.[5][6] Furan acetals are generally stable under neutral to strongly basic conditions, a characteristic that allows for a wide range of subsequent chemical transformations, including reactions involving strong nucleophiles, bases, or reducing agents.[5][7][8][9] This guide focuses specifically on the behavior of furan acetals in basic media, providing the foundational knowledge required for their effective use in complex synthetic routes.

The Furan Ring: An Electronic Context

To understand the behavior of a furan acetal, one must first appreciate the electronic nature of the furan ring itself. Furan is a five-membered aromatic heterocycle. Its aromaticity is achieved through the delocalization of six π-electrons: four from the two carbon-carbon double bonds and two from one of the lone pairs on the oxygen atom.[10][11]

The Acetal Functional Group: A Primer on Stability

The stability of an acetal is fundamentally linked to its mechanism of formation and hydrolysis. Both processes are acid-catalyzed.[14][15] Hydrolysis requires protonation of one of the alkoxy oxygens, which turns it into a good leaving group (an alcohol).[16] Without this initial protonation step, the alkoxy group (RO⁻) is an extremely poor leaving group, and the C-O bond is not easily cleaved.

Under basic conditions, there is no source of protons to activate the leaving group. Furthermore, the acetal carbon is not electrophilic and is resistant to attack by nucleophiles or bases.[6][17] This inherent lack of a low-energy pathway for cleavage underpins the stability of acetals in basic media.

Caption: Mechanistic pathways for acetal cleavage.

Core Analysis: Stability of Furan Acetals in Basic Media

General Principle of Stability

Consistent with the behavior of acetals in general, furan acetals are exceptionally stable under a wide range of basic and nucleophilic conditions.[7][17] This stability makes them ideal protecting groups for furan aldehydes during reactions such as:

-

Ester saponification

-

Grignard reactions at other sites

-

Alkylation or acylation of hydroxyl groups

While the acetal functional group itself is robust, the overall stability of the molecule can be influenced by the reaction conditions and the substituents on the furan ring.[13]

Factors Influencing Stability

-

Acetal Structure (Cyclic vs. Acyclic): Cyclic acetals, typically formed from diols like ethylene glycol or 1,3-propanediol, are generally more stable than their acyclic counterparts derived from simple alcohols.[7][18] This enhanced stability is attributed to thermodynamic factors (the chelate effect).

-

Reaction Conditions:

-

Base: The acetal linkage is stable to common bases like hydroxides (NaOH, KOH), carbonates (K₂CO₃), alkoxides (NaOEt), and non-nucleophilic bases like DBU or LDA.

-

Solvent: The choice of solvent can be critical, not for the acetal's stability, but for the furan ring itself. Polar aprotic solvents, such as dimethylformamide (DMF), have been shown to have a stabilizing effect on furan derivatives under reactive conditions.[1][3][13]

-

Temperature: While stable at common reaction temperatures, extremely high temperatures in the presence of a strong base could potentially lead to degradation pathways involving the furan ring.

-

Data Summary: Stability Profile

| Condition Category | Reagents / Environment | Stability of Furan Acetal | Citation(s) |

| Strongly Basic | NaOH, KOH, n-BuLi, LDA | High | [9] |

| Nucleophilic | Grignard Reagents, Organolithiums | High | [5][8] |

| Reductive | LiAlH₄, NaBH₄, Catalytic Hydrogenation | High | [7][9] |

| Acidic (Aqueous) | HCl (aq), H₂SO₄ (aq), H₃O⁺ | Low (Cleavage) | [14] |

| Acidic (Anhydrous) | TsOH, Lewis Acids (e.g., BF₃·OEt₂) | Low (Cleavage) | [19][20] |

Practical Applications & Methodologies

The primary utility of a furan acetal's stability in base is its application as a protecting group. The following workflow illustrates a typical synthetic strategy.

Caption: Synthetic workflow using a furan acetal.

Experimental Protocol: Acetalization of Furfural

This protocol describes the formation of 2-(furan-2-yl)-1,3-dioxolane, a common cyclic acetal of furfural.[18][21]

Materials:

-

Furfural

-

Ethylene glycol (1.1 equivalents)

-

p-Toluenesulfonic acid (p-TsOH, catalytic amount, ~0.5 mol%)

-

Toluene or Cyclohexane

-

Dean-Stark apparatus

-

Round-bottomed flask and reflux condenser

Procedure:

-

To a round-bottomed flask, add furfural, toluene (or cyclohexane), and ethylene glycol.[18]

-

Add the catalytic amount of p-TsOH to the mixture.

-

Equip the flask with a Dean-Stark apparatus and a reflux condenser.

-

Heat the mixture to reflux. The solvent will form an azeotrope with the water produced during the reaction, which will be collected in the Dean-Stark trap, driving the equilibrium towards the acetal product.[18][21]

-

Monitor the reaction by TLC or GC until the starting furfural is consumed.

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by washing with a mild aqueous base (e.g., saturated NaHCO₃ solution) to neutralize the acid catalyst.

-

Separate the organic layer, dry it over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude furan acetal.

-

Purify the product as necessary, typically by distillation or column chromatography.

Experimental Protocol: Deprotection of a Furan Acetal (Acid-Catalyzed Hydrolysis)

This protocol illustrates the standard method for cleaving the acetal to regenerate the aldehyde, highlighting the orthogonality to basic conditions.[14][16]

Materials:

-

Furan acetal

-

Acetone/Water mixture (e.g., 9:1)

-

Dilute aqueous acid (e.g., 1M HCl) or a catalytic amount of p-TsOH

Procedure:

-

Dissolve the furan acetal in the acetone/water solvent system in a round-bottomed flask.

-

Add the acid catalyst.

-

Stir the mixture at room temperature. The reaction is often rapid.

-

Monitor the reaction by TLC or GC for the disappearance of the acetal and the appearance of the aldehyde.

-

Once the reaction is complete, neutralize the acid by adding a mild base (e.g., saturated NaHCO₃ solution) until the solution is neutral or slightly basic.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic extracts, dry over an anhydrous salt, filter, and concentrate under reduced pressure to yield the deprotected furan aldehyde.

Conclusion and Future Outlook

The stability of furan acetals under basic conditions is a cornerstone of their utility in modern organic synthesis. This robustness stems from the fundamental mechanistic requirement of acid catalysis for acetal cleavage, a pathway that is unavailable in basic media. By converting the highly reactive aldehyde group into a stable acetal, chemists can perform a vast array of transformations on other parts of a furan-containing molecule. While the acetal group itself is exceptionally stable, researchers must remain cognizant of the potential for degradation of the furan ring itself under particularly harsh basic conditions. Understanding this interplay between the stability of the protecting group and the core heterocyclic structure is essential for designing successful and high-yielding synthetic routes.

References

-

Brainly. (2023, July 6). Is furan basic? I know that one of the lone pairs on oxygen participates in aromaticity, but can the other. Available at: [Link]

-

ACS Publications. (2022, March 1). Protection Strategies for the Conversion of Biobased Furanics to Chemical Building Blocks | ACS Sustainable Chemistry & Engineering. Available at: [Link]

-

RSC Publishing. High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. Available at: [Link]

-

PMC. (2026, January 22). High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst. Available at: [Link]

-

Wikipedia. Paal–Knorr synthesis. Available at: [Link]

-

YouTube. (2021, December 30). Basicity and Acidic Character of Pyrrole, Furan and Thiophene - II. Available at: [Link]

-

Lecture 9: Acetals. Available at: [Link]

-

The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]

-

ResearchGate. (2024, October 28). The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]

-

The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions. Available at: [Link]

-

ORBi. (2021, January 25). Synthesis of furan derivatives from monosaccharides in reaction media based on choline chloride. Available at: [Link]

-

Organic Chemistry Tutor. Acetals Formation and Hydrolysis. Available at: [Link]

-

ACS Publications. (2008, December 2). The Acid Hydrolysis Mechanism of Acetals Catalyzed by a Supramolecular Assembly in Basic Solution | The Journal of Organic Chemistry. Available at: [Link]

-

OSTI. Catalytic Deprotection of Acetals In Strongly Basic Solution Using a Self- Assembled Supramolecular “Nanozyme”. Available at: [Link]

-

Master Organic Chemistry. (2010, May 28). Hydrates, Hemiacetals, and Acetals. Available at: [Link]

-

Chemistry Steps. (2025, September 19). Acetals as Protecting Groups for Aldehydes and Ketones. Available at: [Link]

-

Five-membered Heterocycles Pyrrole, Furan and Thiophene. Available at: [Link]

-

PMC. Solid State Deprotection of Acetals and Thioacetals Using Benzyltriphenylphosphonium Peroxymonosulfate. Available at: [Link]

-

Der Pharma Chemica. Review on Chemistry and Therapeutic Activity of the Derivatives of Furan and Oxazole: The Oxygen Containing Heterocycles. Available at: [Link]

-

ResearchGate. (2026, February 7). Simple Deprotection of Acetal Type Protecting Groups under Neutral Conditions. Available at: [Link]

-

Chemistry Steps. (2020, January 20). Acetal Hydrolysis Mechanism. Available at: [Link]

-

MBB College. Pyrrole, Furan, Thiophene. Available at: [Link]

-

Chemistry LibreTexts. (2019, May 10). 17.8: Acetals as Protecting Groups. Available at: [Link]

-

Scribd. Acetal As A Protective Group in Organic Synthesis. Available at: [Link]

-

Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. The Stability Challenge of Furanic Platform Chemicals in Acidic and Basic Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. orbi.uliege.be [orbi.uliege.be]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. scribd.com [scribd.com]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Acetals as Protecting Groups for Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. brainly.com [brainly.com]

- 11. faculty.ksu.edu.sa [faculty.ksu.edu.sa]

- 12. m.youtube.com [m.youtube.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. chemweb.bham.ac.uk [chemweb.bham.ac.uk]

- 15. organicchemistrytutor.com [organicchemistrytutor.com]

- 16. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]

- 17. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]

- 18. High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]

- 20. alfa-chemistry.com [alfa-chemistry.com]

- 21. High-yielding and scalable synthesis of furfural acetals using protonated κ-carrageenan as a biorenewable acid catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]

A Technical Guide to the Synthesis of 2,4-Disubstituted Furans: Key Intermediates and Strategic Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

The 2,4-disubstituted furan motif is a privileged scaffold in medicinal chemistry and materials science, yet its regioselective synthesis presents unique challenges compared to more common 2,5- or symmetrical substitution patterns. This technical guide provides an in-depth analysis of the core synthetic strategies for accessing this specific substitution pattern. Rather than a simple survey of reactions, we will dissect the underlying logic of each pathway, focusing on the generation and transformation of key chemical intermediates. This guide examines classical ring-forming reactions, modern metal-catalyzed cycloisomerizations, and post-synthetic functionalization approaches, offering field-proven insights into the causality behind experimental choices and protocol design.

Introduction: The Strategic Importance of the 2,4-Disubstituted Furan Core

The furan ring is a cornerstone heterocyclic structure found in a vast array of natural products and pharmaceuticals, including antibacterial agents like nitrofurantoin.[1] Its unique electronic properties and ability to act as a bioisostere for other aromatic systems make it a highly valuable component in drug design.[2] The precise placement of substituents on the furan ring is critical for modulating biological activity, solubility, and metabolic stability. The 2,4-disubstitution pattern, in particular, offers a vector for molecular growth and complexity that is distinct from the more linear 2,5-substitution. However, many traditional furan syntheses do not favor this arrangement, necessitating specialized strategies. This guide focuses on the pivotal intermediates that enable chemists to unlock this valuable chemical space.

The strategic approaches can be broadly categorized into two main philosophies: de novo construction of the furan ring from acyclic precursors with embedded regiochemical information, and the selective, post-synthetic functionalization of a pre-formed furan core.

Figure 1: High-level overview of primary synthetic philosophies.

Chapter 1: De Novo Ring Construction via Cyclization

Building the furan ring from acyclic precursors is the most fundamental approach. Success hinges on designing a linear intermediate that, upon cyclization, yields the desired 2,4-substitution pattern.

The Paal-Knorr Synthesis: The 1,4-Dicarbonyl Intermediate

The Paal-Knorr synthesis is a cornerstone of furan chemistry, involving the acid-catalyzed cyclodehydration of a 1,4-dicarbonyl compound.[2][3] While versatile, achieving a pure 2,4-disubstituted product requires a carefully synthesized and potentially unsymmetrical 1,4-dicarbonyl precursor, which can be a significant limitation.[4]

Causality of the Mechanism: The reaction is driven by the formation of a stable aromatic ring. The process begins with the protonation of one carbonyl group, which increases its electrophilicity.[2] The second, non-protonated carbonyl tautomerizes to its more nucleophilic enol form. This enol then performs the key ring-closing step by attacking the protonated carbonyl. The resulting cyclic hemiacetal readily eliminates water to yield the aromatic furan.[1][2]

Figure 2: Mechanism of the Paal-Knorr furan synthesis.

The primary challenge of this method for 2,4-disubstituted furans lies not in the cyclization itself, but in the synthesis of the requisite acyclic 1,4-dicarbonyl intermediate.

Modern Metal-Catalyzed Cycloisomerizations

Modern synthetic methods often rely on transition metal catalysts (e.g., gold, palladium, silver) to facilitate the cyclization of functionalized alkynes and allenes under mild conditions, showing greater functional group tolerance.[5][6][7]

Key Intermediates: Allenyl and Alkynyl Ketones A powerful strategy involves the cycloisomerization of allenyl ketones.[8][9] These intermediates can be activated by oxophilic Lewis acids or transition metals. For instance, gold catalysis can activate the enone moiety, leading to a vinyl cation intermediate that undergoes a[4][10]-alkyl shift followed by cyclization to form the furan.[8]

A related and highly effective approach for generating 2,4-disubstituted furans utilizes α-hydroxyoxetanyl ketones as key precursors.[11][12] In a pivotal discovery, Bi(OTf)₃ was shown to catalyze a dehydrative cycloisomerization of these intermediates, providing direct access to the 2,4-disubstituted furan core found in several natural products.[11] This highlights a sophisticated strategy where the intermediate (the hydroxyoxetanyl ketone) is specifically designed to unfold into the desired substitution pattern.

The Acylacetylene-Oxirane Pathway

A distinct strategy for achieving the 2,4-substitution pattern involves the acid-catalyzed rearrangement of oxiranyl ketone intermediates.[13] In a specific application of this logic, acylacetylenes are reacted with benzotriazole to form vinyl-benzotriazole adducts. These adducts are then treated with a sulfur ylide to generate an intermediate oxirane. An acid-catalyzed rearrangement of this oxirane, followed by the elimination of the benzotriazole leaving group, regioselectively furnishes the 2,4-disubstituted furan.[13] This multi-step sequence demonstrates how a complex yet controllable series of intermediates can be used to precisely dictate the final product regiochemistry.

Chapter 2: Functionalization of a Pre-Formed Furan Core

An alternative and often more practical approach is to begin with a furan ring that is selectively halogenated at the C2 and C4 positions. This transforms the problem from one of ring formation to one of selective C-C or C-heteroatom bond formation.

Key Intermediate: 2,4-Dibromofuran 2,4-Dibromofuran is a critical intermediate for this strategy.[14] The power of this approach lies in the differential reactivity of the two bromine atoms. The C2-Br bond is kinetically favored for oxidative addition by a palladium(0) catalyst due to its higher electrophilicity and lower bond dissociation energy compared to the C4-Br bond.[14] This inherent reactivity difference is the cornerstone of selectivity.

Causality of Selective Functionalization: By carefully controlling reaction conditions (catalyst, base, temperature), one can achieve selective cross-coupling at the C2 position while leaving the C4 position untouched. This generates a 2-substituted-4-bromofuran intermediate. This new intermediate can then be subjected to a second, often more forcing, cross-coupling reaction to install a different substituent at the C4 position, providing clean, stepwise access to the 2,4-disubstituted target.[14]

Figure 3: Stepwise functionalization workflow using 2,4-dibromofuran.

Chapter 3: Comparative Analysis and Experimental Protocols

The choice of synthetic strategy depends heavily on the availability of starting materials, required functional group tolerance, and scalability.

Comparative Table of Synthetic Strategies

| Strategy | Key Intermediate(s) | Typical Reagents/Catalysts | Advantages | Disadvantages |

| Paal-Knorr | 1,4-Dicarbonyl Compound | Protic acids (H₂SO₄), Lewis acids, dehydrating agents[2] | Atom-economical, classic method | Precursor synthesis can be complex; harsh conditions limit functional group tolerance[4] |

| Metal-Catalyzed Cycloisomerization | Alkynyl/Allenyl Ketones, Hydroxyoxetanyl Ketones | Au, Pd, Ag, Bi catalysts[5][8][11] | Mild conditions, high functional group tolerance, high regioselectivity | Catalyst cost, potential sensitivity to air/moisture |

| Functionalization | 2,4-Dibromofuran | Pd catalysts (e.g., Pd(PPh₃)₄), bases (K₂CO₃), boronic acids, alkynes[14] | High control over substituent diversity, modular, reliable for library synthesis | Multi-step, requires synthesis of the halogenated precursor |

Featured Experimental Protocol: Regioselective Suzuki-Miyaura Coupling

This protocol describes the selective coupling of an aryl group to the C2 position of 2,4-dibromofuran, a common first step in a two-step functionalization sequence.[14]

Objective: To synthesize 2-phenyl-4-bromofuran from 2,4-dibromofuran.

Materials & Equipment:

-

2,4-Dibromofuran (1.0 mmol, 226 mg)

-

Phenylboronic acid (1.1 mmol, 134 mg)

-

Potassium carbonate (K₂CO₃) (2.0 mmol, 276 mg)

-

Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 35 mg)

-

1,4-Dioxane (4 mL, degassed)

-

Water (1 mL, degassed)

-

Pressure tube or sealed vial, magnetic stirrer, heating mantle

-

Standard glassware for workup and purification

Step-by-Step Methodology:

-